4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride
Overview
Description
4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-ethylpiperazine with benzoic acid under specific conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, with the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It has been explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)benzoic acid
4-(4-Ethylpiperazin-1-yl)aniline
1-(4-Ethylpiperazin-1-yl)ethanone
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIEWIFTRSCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940284-81-1 | |
Record name | 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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